Cas no 98253-69-1 (ethyl 2-(trimethylsilyl)oxyprop-2-enoate)

ethyl 2-(trimethylsilyl)oxyprop-2-enoate structure
98253-69-1 structure
商品名:ethyl 2-(trimethylsilyl)oxyprop-2-enoate
CAS番号:98253-69-1
MF:C8H16O3Si
メガワット:188.29634
CID:750676
PubChem ID:11116806

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
    • ethyl 2-trimethylsilyloxyprop-2-enoate
    • ethyl 2-(trimethylsilyl)oxyprop-2-enoate
    • ZOVCJWPFNSHMKT-UHFFFAOYSA-N
    • 2-trimethylsiloxyacrylic acid-ethyl ester
    • 2-(trimethylsilyloxy)acrylic acid-ethyl ester
    • 2-(trimethylsilyloxy)-acrylic acid ethyl ester
    • 98253-69-1
    • ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
    • SCHEMBL3534657
    • EN300-181479
    • ethyl 2-(trimethylsilyloxy)-2-propenoate
    • 2-trimethylsilanyloxy-acrylic acid ethyl ester
    • DTXSID40455772
    • 2-trimethylsilanyloxyacrylic acid ethyl ester
    • 2-trimethylsilyloxy-acrylic acid-ethyl ester
    • インチ: InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3
    • InChIKey: ZOVCJWPFNSHMKT-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C(=C)O[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 188.08687090g/mol
  • どういたいしつりょう: 188.08687090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 35.53000
  • LogP: 1.91470

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-181479-0.05g
ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
98253-69-1 95%
0.05g
$76.0 2023-09-19
Enamine
EN300-181479-5.0g
ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
98253-69-1 95%
5g
$1199.0 2023-05-25
Enamine
EN300-181479-1g
ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
98253-69-1 95%
1g
$414.0 2023-09-19
1PlusChem
1P01H6AU-2.5g
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
98253-69-1 95%
2.5g
$1063.00 2024-04-19
1PlusChem
1P01H6AU-50mg
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
98253-69-1 95%
50mg
$152.00 2024-04-19
Aaron
AR01H6J6-50mg
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
98253-69-1 95%
50mg
$130.00 2025-02-14
Aaron
AR01H6J6-500mg
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
98253-69-1 95%
500mg
$452.00 2025-02-14
1PlusChem
1P01H6AU-250mg
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester
98253-69-1 95%
250mg
$255.00 2024-04-19
Enamine
EN300-181479-1.0g
ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
98253-69-1 95%
1g
$414.0 2023-05-25
Enamine
EN300-181479-0.25g
ethyl 2-[(trimethylsilyl)oxy]prop-2-enoate
98253-69-1 95%
0.25g
$162.0 2023-09-19

ethyl 2-(trimethylsilyl)oxyprop-2-enoate 関連文献

ethyl 2-(trimethylsilyl)oxyprop-2-enoateに関する追加情報

Chemical Profile of Ethyl 2-(trimethylsilyl)oxyprop-2-enoate (CAS No. 98253-69-1) and Its Emerging Applications

Ethyl 2-(trimethylsilyl)oxyprop-2-enoate, identified by the chemical identifier CAS No. 98253-69-1, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This ester derivative features a unique structural motif, incorporating a trimethylsilyl (TMS) ether group and an α,β-unsaturated ester functionality, which endows it with distinct reactivity and potential utility in various chemical transformations. The compound's molecular structure, characterized by a propenoate backbone with a TMS-protected hydroxyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

The significance of Ethyl 2-(trimethylsilyl)oxyprop-2-enoate lies in its role as a building block in organic synthesis. The presence of the trimethylsilyl ether group enhances the stability of the compound under various reaction conditions, allowing for selective modifications without unwanted side reactions. This stability is particularly advantageous in multi-step syntheses where harsh conditions or sensitive functional groups are involved. Furthermore, the α,β-unsaturated ester moiety serves as a versatile handle for further functionalization via reactions such as Michael additions, condensations, and polymerizations, making it a versatile tool for chemists.

In recent years, there has been growing interest in the application of silicon-containing compounds in pharmaceutical chemistry due to their ability to improve metabolic stability and bioavailability of drug candidates. The TMS group in Ethyl 2-(trimethylsilyl)oxyprop-2-enoate not only protects hydroxyl functionalities but also can be selectively removed under mild acidic or basic conditions, providing chemists with flexibility in synthetic planning. This characteristic has been exploited in the development of novel drug molecules where protecting groups play a crucial role in optimizing synthetic routes.

One of the most compelling areas where Ethyl 2-(trimethylsilyl)oxyprop-2-enoate has shown promise is in the synthesis of heterocyclic compounds. Heterocycles are fundamental structural components of many biologically active substances, including pharmaceuticals and agrochemicals. The compound's ability to undergo facile cyclization reactions makes it an excellent precursor for constructing nitrogen-containing heterocycles, such as pyrroles and pyridines. These heterocycles are integral to many drugs on the market today, and the efficient synthesis of complex derivatives remains a key challenge in medicinal chemistry.

Recent advances in green chemistry have also highlighted the importance of sustainable synthetic methodologies. The use of Ethyl 2-(trimethylsilyl)oxyprop-2-enoate as an intermediate aligns with these principles by enabling convergent synthetic strategies that minimize waste and reduce reliance on hazardous reagents. For instance, catalytic processes have been developed that allow for the efficient functionalization of this compound without generating significant byproducts. Such developments are critical for ensuring that pharmaceutical manufacturing remains environmentally responsible while maintaining high yields and purity standards.

The pharmaceutical industry has been particularly interested in exploring new therapeutic agents derived from natural product scaffolds. Many potent bioactive molecules exhibit structural features similar to those found in plants or microorganisms. Ethyl 2-(trimethylsilyl)oxyprop-2-enoate can serve as a key intermediate in synthesizing analogues of these natural products by providing a scaffold that can be modified to mimic known pharmacophores. By leveraging this compound, researchers can rapidly screen libraries of derivatives to identify novel lead compounds with improved pharmacological properties.

In addition to its role in drug discovery, Ethyl 2-(trimethylsilyl)oxyprop-2-enoate has found applications in materials science. The unique combination of functional groups makes it suitable for polymerization reactions that yield materials with tailored properties. For example, polymers derived from this compound may exhibit enhanced thermal stability or biodegradability, making them attractive for use in coatings, adhesives, or biomedical implants. The ability to incorporate functional moieties into polymers via reactions facilitated by this intermediate opens up new possibilities for designing materials with specific functionalities.

The development of novel analytical techniques has also contributed to a deeper understanding of how Ethyl 2-(trimethylsilyl)oxyprop-2-enoate behaves under different conditions. High-resolution spectroscopic methods, such as NMR and mass spectrometry, allow researchers to elucidate reaction mechanisms and monitor intermediates with high precision. These insights are crucial for optimizing synthetic protocols and ensuring reproducibility across different laboratories. Furthermore, computational modeling has become an indispensable tool for predicting the reactivity and properties of complex molecules like this one before experimental validation.

As research continues to evolve, the demand for specialized intermediates like Ethyl 2-(trimethylsilyl)oxyprop-2-enoate is expected to grow. Innovations in synthetic methodologies will likely expand its utility into new areas where its unique structural features can be leveraged to solve complex chemical problems. Whether it is used to synthesize life-saving drugs or advanced materials, this compound exemplifies the importance of molecular diversity and reactivity in driving scientific progress.

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